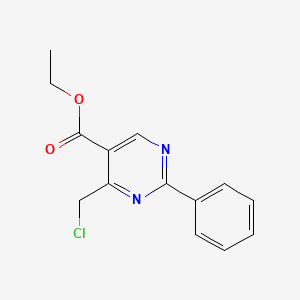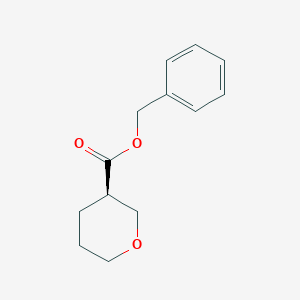
4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-phenylpyrimidine-5-carboxylic acid.
Chloromethylation: The 2-phenylpyrimidine-5-carboxylic acid is then subjected to chloromethylation using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Esterification: The resulting 4-chloromethyl-2-phenylpyrimidine-5-carboxylic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary widely depending on the specific derivative or application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpyrimidine-5-carboxylic acid ethyl ester: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Methyl-2-phenylpyrimidine-5-carboxylic acid ethyl ester:
Uniqueness
4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester is unique due to the presence of the chloromethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications.
Eigenschaften
Molekularformel |
C14H13ClN2O2 |
|---|---|
Molekulargewicht |
276.72 g/mol |
IUPAC-Name |
ethyl 4-(chloromethyl)-2-phenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H13ClN2O2/c1-2-19-14(18)11-9-16-13(17-12(11)8-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI-Schlüssel |
VWSUARLZRWEHPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(N=C1CCl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Phenylindeno[1,2-b]carbazol-11(5H)-one](/img/structure/B12099747.png)



![2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane](/img/structure/B12099765.png)
![6-[4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde](/img/structure/B12099779.png)

![Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr](/img/structure/B12099791.png)
![3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one](/img/structure/B12099792.png)




